2-(Indolin-1yl)-melatonin 2-(Indolin-1yl)-melatonin
Brand Name: Vulcanchem
CAS No.:
VCID: VC14495562
InChI: InChI=1S/C22H25N3O2/c1-15(26)23-11-9-18-19-13-17(27-2)7-8-20(19)24-21(18)14-25-12-10-16-5-3-4-6-22(16)25/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol

2-(Indolin-1yl)-melatonin

CAS No.:

Cat. No.: VC14495562

Molecular Formula: C22H25N3O2

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Indolin-1yl)-melatonin -

Specification

Molecular Formula C22H25N3O2
Molecular Weight 363.5 g/mol
IUPAC Name N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide
Standard InChI InChI=1S/C22H25N3O2/c1-15(26)23-11-9-18-19-13-17(27-2)7-8-20(19)24-21(18)14-25-12-10-16-5-3-4-6-22(16)25/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,26)
Standard InChI Key WPMBIMXWTHXWHN-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CN3CCC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Indolin-1yl)-melatonin features a hybrid structure combining a melatonin backbone with a 2,3-dihydroindole (indoline) substitution at the C2 position of the indole ring. The IUPAC name, N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide, reflects this modification . Key structural attributes include:

  • Indoline moiety: A saturated bicyclic system fused to the indole core, introducing conformational rigidity.

  • Acetamide side chain: A flexible ethylacetamide group at the C3 position, critical for receptor interactions.

  • 5-Methoxy substitution: A methoxy group at the C5 position of the indole ring, conserved from endogenous melatonin.

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight363.5 g/mol
XLogP33.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds6
SMILESCOc1ccc2[nH]c(CN3CCc4ccccc43)c(CCNC(C)=O)c2c1

Stereochemical Considerations

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Pathways

The synthesis of 2-(indolin-1yl)-melatonin involves a multi-step sequence:

  • Indoline functionalization: Alkylation of 2,3-dihydroindole with chloromethyl indole intermediates.

  • Acetamide coupling: Reaction of the intermediate with ethyl bromoacetate followed by hydrolysis and acetylation.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers .

Key SAR Insights

Modifications to the indoline and acetamide groups profoundly influence receptor selectivity:

  • Unsubstituted indoline: The parent compound (6b) exhibits optimal MT₂ affinity (Ki=1nMK_i = 1 \, \text{nM}) and selectivity (MT₁/MT₂ KiK_i ratio = 115) .

  • 5-Substituted indoline derivatives:

    • 5-Bromo substitution reduces MT₂ affinity 10-fold (Ki=10nMK_i = 10 \, \text{nM}).

    • 5-Methoxy groups diminish selectivity by enhancing MT₁ binding (Ki=45nMK_i = 45 \, \text{nM}) .

  • Acetamide replacement:

    • Cyclobutanecarboxamide (6e) induces biphasic MT₂ binding (Ki=1pMK_i = 1 \, \text{pM} and 148nM148 \, \text{nM}), suggesting allosteric modulation .

Table 2: Pharmacological Profiles of Select Analogues

CompoundMT₁ KiK_i (nM)MT₂ KiK_i (nM)Selectivity (MT₁/MT₂)
6b1151115
6e14000.001 + 1481.4 × 10⁶
5-Br-6b2101021

Pharmacological Characterization

Receptor Binding Dynamics

Radioligand displacement assays using 125I ^{125}\text{I}-iodomelatonin demonstrate:

  • MT₂ selectivity: 6b shows 115-fold preference for MT₂ over MT₁ receptors .

  • Biphasic binding: Compound 6e binds MT₂ receptors with picomolar affinity at one site and nanomolar affinity at a secondary site, implying receptor dimerization or allosteric pockets .

Functional Activity

  • Antagonism: 6b inhibits melatonin-induced GTPγS binding in MT₂-expressing cells (IC₅₀ = 3.2 nM) .

  • Partial agonism: 6e exhibits weak intrinsic activity (EC₅₀ = 1.2 μM) at MT₂ receptors, suggesting context-dependent signaling .

Therapeutic Implications and Challenges

Circadian Rhythm Modulation

The MT₂ selectivity of 6b positions it as a candidate for treating circadian sleep-wake disorders without MT₁-mediated side effects (e.g., hypothermia). Preclinical models show phase-shifting effects comparable to tasimelteon but with longer receptor occupancy .

Oncology Applications

Although unstudied in cancer models, MT₂ receptors are implicated in tumor proliferation. The biphasic binding of 6e could enable dose-dependent modulation of oncogenic signaling pathways.

Clinical Development Barriers

  • Poor aqueous solubility: LogP = 3.3 necessitates prodrug strategies for oral bioavailability.

  • Off-target effects: 6b inhibits CYP1A2 at supratherapeutic concentrations (IC50=8.7μMIC_{50} = 8.7 \, \mu\text{M}) .

  • Enantiomeric purity: The lack of enantioselective synthesis methods complicates pharmacokinetic optimization.

Future Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA carriers) could enhance brain penetration for circadian applications. Preliminary simulations indicate a blood-brain barrier permeability score of 0.78 (vs. 0.34 for melatonin) .

Dual MT₁/MT₂ Modulators

Hybrid derivatives combining 6b’s indoline group with MT₁-preferring pharmacophores may achieve balanced circadian regulation. Virtual screening identifies quinazolinone hybrids as promising candidates .

Epigenetic Interactions

Given melatonin’s role in DNA methylation, 2-(indolin-1yl)-melatonin derivatives could synergize with histone deacetylase inhibitors in cancer therapy, though this remains unexplored .

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